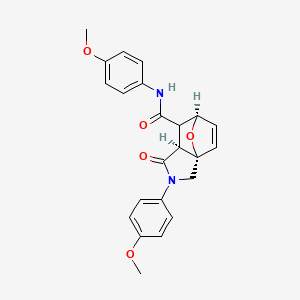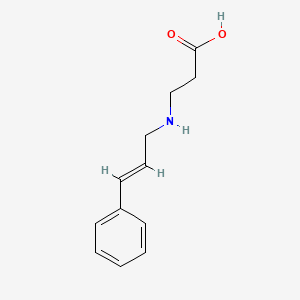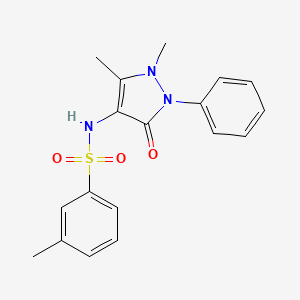
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl groups, an epoxyisoindole core, and a carboxamide functional group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of methoxyphenyl groups: This step typically involves the use of methoxyphenyl derivatives in a substitution reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using suitable amine and carboxylic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Analyse Chemischer Reaktionen
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals
Wirkmechanismus
The mechanism of action of N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
N,2-bis(4-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:
N’-(1),N’-(2)-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide: This compound also features methoxyphenyl groups and has similar functional groups but differs in its core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C23H22N2O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(1S,5S,7R)-N,3-bis(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1 |
InChI-Schlüssel |
PLXPCTVJFVJIRG-HCUTXMHJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4([C@H]2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-phenylquinoline](/img/structure/B13372433.png)

![N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13372437.png)

![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)

![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B13372463.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)

![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
